(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine
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Overview
Description
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, where the formation of the tricyclic core is achieved through the use of specific catalysts and reaction conditions. For instance, the use of trifluoromethylating agents is crucial in introducing the trifluoromethyl group into the molecule .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
(5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares structural similarities but differs in its pharmacological profile.
Sulfur compounds: Exhibit different chemical properties and applications.
Uniqueness
The uniqueness of (5AS,9aR)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H13F3N4 |
---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
(5aS,9aR)-1-(trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)9-16-15-8-2-1-6-5-14-4-3-7(6)17(8)9/h6-7,14H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
LKTXIWJOFJHQKB-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC2=NN=C(N2[C@H]3[C@@H]1CNCC3)C(F)(F)F |
Canonical SMILES |
C1CC2=NN=C(N2C3C1CNCC3)C(F)(F)F |
Origin of Product |
United States |
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